molecular formula C23H28N2O3 B11577522 2-[4-(Prop-2-en-1-yl)piperazin-1-yl]ethyl hydroxy(diphenyl)acetate

2-[4-(Prop-2-en-1-yl)piperazin-1-yl]ethyl hydroxy(diphenyl)acetate

Cat. No.: B11577522
M. Wt: 380.5 g/mol
InChI Key: KRGDGOQWQAELCO-UHFFFAOYSA-N
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Description

2-[4-(PROP-2-EN-1-YL)PIPERAZIN-1-YL]ETHYL 2-HYDROXY-2,2-DIPHENYLACETATE is a complex organic compound that features a piperazine ring substituted with a prop-2-en-1-yl group and an ethyl 2-hydroxy-2,2-diphenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(PROP-2-EN-1-YL)PIPERAZIN-1-YL]ETHYL 2-HYDROXY-2,2-DIPHENYLACETATE typically involves multi-step organic reactions. One common approach is to start with the piperazine ring, which is then functionalized with the prop-2-en-1-yl group through nucleophilic substitution reactions. The ethyl 2-hydroxy-2,2-diphenylacetate moiety can be introduced via esterification reactions using appropriate carboxylic acid derivatives and alcohols .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts and solvents are selected to optimize yield and purity, and the final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(PROP-2-EN-1-YL)PIPERAZIN-1-YL]ETHYL 2-HYDROXY-2,2-DIPHENYLACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-[4-(PROP-2-EN-1-YL)PIPERAZIN-1-YL]ETHYL 2-HYDROXY-2,2-DIPHENYLACETATE involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(PROP-2-EN-1-YL)PIPERAZIN-1-YL]ETHYL 2-HYDROXY-2,2-DIPHENYLACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

2-(4-prop-2-enylpiperazin-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C23H28N2O3/c1-2-13-24-14-16-25(17-15-24)18-19-28-22(26)23(27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h2-12,27H,1,13-19H2

InChI Key

KRGDGOQWQAELCO-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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